molecular formula C14H16FN3O B8384929 1-tert-butyl-5-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

1-tert-butyl-5-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B8384929
M. Wt: 261.29 g/mol
InChI Key: HFMKCMDUMJVEAU-UHFFFAOYSA-N
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Patent
US09156837B2

Procedure details

A solution of the compound (16.87 g, 64.32 mmol) obtained in step 2, WSC (16.03 g, 83.62 mmol), HOBt (11.30 g, 83.62 mmol), TEA (11.65 mL, 83.62 mmol) and ammonium chloride (4.47 g, 83.62 mmol) in DMF (200 mL) was stirred at room temperature for 2 days. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 5→85% ethyl acetate/hexane) to give 1-tert-butyl-5-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (14.72 g, 56.3 mmol, 88%) as a white powder.
Quantity
16.87 g
Type
reactant
Reaction Step One
Name
Quantity
16.03 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11.65 mL
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[C:8]([C:17]([OH:19])=O)[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].CC[N:22]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[Cl-].[NH4+]>CN(C=O)C.O>[C:1]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[C:8]([C:17]([NH2:22])=[O:19])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
16.87 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1C1=CC=C(C=C1)F)C(=O)O
Name
Quantity
16.03 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
11.3 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
TEA
Quantity
11.65 mL
Type
reactant
Smiles
Name
Quantity
4.47 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 5→85% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C1=CC=C(C=C1)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56.3 mmol
AMOUNT: MASS 14.72 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.